2'-(Trifluoromethoxy)acetophenone
Overview
Description
2'-(Trifluoromethoxy)acetophenone is a polyfluorinated ketone compound that has been studied for its potential applications in organic synthesis and molecular recognition. The presence of the trifluoromethoxy group in the molecule is of particular interest due to its ability to influence the physical and chemical properties of the compound, as well as its reactivity.
Synthesis Analysis
The synthesis of related trifluoroacetophenone compounds has been achieved through various methods. For instance, 2-(trifluoroacetyl)chromones, which share a similar trifluoroacetyl moiety, were synthesized via Claisen condensation of 2-hydroxyacetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection with sulfuric acid . Additionally, 4-(2',4'-difluorophenyl) acetophenone was synthesized using a cross-coupling reaction between 2',4'-difluorophenylboronic acid and 4-bromoacetophenone, mediated by a Pd(II) complex . These methods highlight the versatility of acetophenone derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of trifluoroacetophenone derivatives is characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon. This group significantly affects the electronic properties of the molecule, as seen in the enhanced binding affinity due to intramolecular hydrogen bonding in a novel trifluoroacetophenone-based binding motif . The trifluoromethyl group is also a key factor in the stabilization of anion-ionophore adducts, which is crucial for molecular recognition applications.
Chemical Reactions Analysis
Trifluoroacetophenone derivatives have been shown to participate in a variety of chemical reactions. For example, 2,2,2-trifluoroacetophenone acts as an efficient organocatalyst for the epoxidation of alkenes, using hydrogen peroxide as a green oxidant . This demonstrates the compound's utility in environmentally friendly oxidation reactions. Furthermore, 2-(trifluoroacetyl)chromones have been reported to react with 1,2-diamines to produce tetrahydropyrazines and quinoxaline derivatives, indicating the potential for these compounds to be used in the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-(Trifluoromethoxy)acetophenone and its derivatives are influenced by the trifluoromethyl and acetophenone groups. The trifluoromethyl group is known to increase the lipophilicity and stability of molecules, which can be advantageous in various applications, including drug design and material science. The acetophenone moiety, being a ketone, is a reactive functional group that can undergo various chemical transformations, making these compounds versatile intermediates in organic synthesis.
Scientific Research Applications
Synthesis and Reactivity
2'-(Trifluoromethoxy)acetophenone and its derivatives have been explored for their synthesis and reactivity in various scientific studies. Zriba, Magnier, and Blazejewski (2009) discussed the preparation of 2-trifluoromethoxy acetophenone and β-trifluoromethoxystyrenes derivatives, focusing on the perturbation induced by the aliphatic trifluoromethoxy group (Zriba, Magnier, & Blazejewski, 2009).
Safety And Hazards
properties
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXSTESGCXKUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380403 | |
Record name | 2'-(Trifluoromethoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Trifluoromethoxy)acetophenone | |
CAS RN |
220227-93-0 | |
Record name | 2'-(Trifluoromethoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-(Trifluoromethoxy)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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